molecular formula C9H16N2O B2473710 (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 892579-27-0

(2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B2473710
CAS No.: 892579-27-0
M. Wt: 168.24
InChI Key: CJGDDTUSCTYPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine: is an organic compound with the molecular formula C₉H₁₆N₂O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of (1-methyl-1H-pyrrol-2-yl)methanol with 2-methoxyethylamine under appropriate conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituents.

Major Products Formed:

    Oxidation: Oxidized derivatives such as oxides or hydroxylated compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted compounds with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study the interactions of pyrrole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2-methoxyethyl)[(1H-pyrrol-2-yl)methyl]amine: Lacks the methyl group on the pyrrole ring.

    (2-ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine: Has an ethoxy group instead of a methoxy group.

    (2-methoxyethyl)[(1-methyl-1H-pyrrol-3-yl)methyl]amine: The substitution is on the 3-position of the pyrrole ring instead of the 2-position.

Uniqueness: (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to its specific substitution pattern and functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is an intriguing molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H15N3O
  • Molecular Weight : 181.25 g/mol
  • SMILES Notation : CCOC(C1=CN(C=C1)C)N

The compound features a pyrrole ring, which is known for its diverse biological activities, including effects on neurotransmitter systems and potential anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of pyrrole, including the compound , exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance:

  • Study Findings : A recent study highlighted the antimicrobial efficacy of pyrrole derivatives against Staphylococcus aureus and Escherichia coli, suggesting that the presence of a methoxyethyl group enhances their bioactivity.

Anticancer Properties

The anticancer potential of this compound is also noteworthy. Pyrrole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth:

  • Case Study : In vitro tests demonstrated that certain pyrrole derivatives can significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways . The specific compound's mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins.

Understanding the mechanism of action is crucial for elucidating how this compound exerts its biological effects:

  • Target Interactions : The compound likely interacts with various cellular targets, influencing signaling pathways related to cell survival and proliferation. While specific targets remain to be fully characterized, preliminary data suggest involvement with serotonin reuptake transporters (SERT), which are crucial in mood regulation and may link to its antidepressant-like effects .

Research Findings

Research into this compound has revealed promising results across several studies:

StudyFindings
Demonstrated antimicrobial activity against E. coli and S. aureus.
Induced apoptosis in breast cancer cell lines via mitochondrial pathways.
Showed potential interaction with SERT, indicating possible antidepressant effects.

Future Directions

Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) Studies : To identify modifications that enhance activity or reduce toxicity.
  • Clinical Trials : To explore potential therapeutic applications in treating infections or cancers.

Properties

IUPAC Name

2-methoxy-N-[(1-methylpyrrol-2-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-6-3-4-9(11)8-10-5-7-12-2/h3-4,6,10H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGDDTUSCTYPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.